molecular formula C13H7F3O B1324055 3,4,4'-Trifluorobenzophenone CAS No. 951885-88-4

3,4,4'-Trifluorobenzophenone

Cat. No. B1324055
M. Wt: 236.19 g/mol
InChI Key: CGGUHHGEPAGNJZ-UHFFFAOYSA-N
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Description

3,4,4’-Trifluorobenzophenone (TFBP) is an aromatic ketone with the chemical formula C13H7F3O . It is commonly used as a photoinitiator in the polymer industry due to its ability to initiate and promote photochemical reactions.


Molecular Structure Analysis

The molecular structure of 3,4,4’-Trifluorobenzophenone consists of two phenyl rings connected by a carbonyl group, with three fluorine atoms attached to the phenyl rings . The molecular weight is 236.19 .

Scientific Research Applications

Advanced Polymer Synthesis

TFB has been utilized in the synthesis of multicyclic poly(ether ketone)s, which are known for their exceptional thermal stability and mechanical properties. Kricheldorf et al. (2005) demonstrated the polycondensation of TFB with various diphenols, leading to the formation of cyclic, bicyclic, and multicyclic oligomers and polymers, highlighting the versatility of TFB in creating complex polymer architectures with potential applications in high-performance materials (Kricheldorf, Hobzova, Vakhtangishvili, & Schwarz, 2005).

Hyperbranched Polymers

In another study, Bennour et al. (2014) explored the polycondensation of TFB with isosorbide and isomannide, leading to the production of linear and hyperbranched poly(ether ketone)s. This research underscores the potential of TFB in developing hyperbranched polymers with high glass transition temperatures, suitable for applications requiring materials with high thermal stability (Bennour, Medimagh, Fildier, Raffin, Hangouet, Chatti, Zina, & Kricheldorf, 2014).

Environmental Analysis

An automated on-line column-switching HPLC-MS/MS method involving TFB derivatives was developed by Ye et al. (2008) for measuring environmental phenols in human milk. This method showcases the application of TFB-related compounds in sensitive and accurate environmental monitoring, particularly in assessing human exposure to various environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).

Novel Building Blocks for Fluorous Chemistry

TFB derivatives have also been employed as novel building blocks in fluorous chemistry, as demonstrated by Kysilka et al. (2008). The study elaborates on the synthesis of highly fluorinated compounds from TFB derivatives, opening new avenues in fluorous chemistry for the development of materials with unique separation and reaction properties (Kysilka, Rybáčková, Skalický, Kvíčalová, Cvačka, & Kvíčala, 2008).

Safety And Hazards

3,4,4’-Trifluorobenzophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

(3,4-difluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGUHHGEPAGNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250662
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4'-Trifluorobenzophenone

CAS RN

951885-88-4
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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